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Compound of Interest

Compound Name:
2,3,5-Trichloropyridine-4-carbonyl

chloride

CAS No.: 1221791-81-6

Cat. No.: B1463194 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, the demand for versatile and highly reactive intermediates is

paramount. 2,3,5-Trichloropyridine-4-carbonyl chloride emerges as a pivotal reagent,

engineered for the efficient construction of complex molecular architectures. Its significance lies

in a carefully orchestrated electronic profile: a pyridine ring rendered severely electron-deficient

by three chloro substituents, which in turn dramatically enhances the electrophilicity of the C4-

carbonyl chloride moiety.

This guide provides an in-depth exploration of the core chemical principles governing the

reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride. We will dissect its molecular

structure, analyze the synergistic electronic effects that define its potent electrophilicity, detail

synthetic pathways to its precursor, and present its application in forming critical chemical

bonds. This document is intended for researchers, medicinal chemists, and process

development scientists who require a deep, functional understanding of this powerful synthetic

tool.

Part 1: Molecular Structure and the Origins of
Potent Electrophilicity
The exceptional reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride is not accidental; it

is a direct consequence of the cumulative electron-withdrawing effects of its substituents.
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The Pyridine Core: The nitrogen atom in the pyridine ring is inherently electronegative,

exerting an inductive electron-withdrawing effect (-I) that reduces electron density across the

aromatic system.

Trichloro Substitution: The three chlorine atoms at the C2, C3, and C5 positions are potent

electron-withdrawing groups. Their strong inductive effects (-I) far outweigh their weak

resonance-donating effects (+R), further depleting the pyridine ring of electron density. This

systemic electron deficiency is relayed to the C4 position.

The Carbonyl Chloride Group: The acyl chloride at C4 is the primary center of electrophilicity.

The carbonyl carbon is doubly activated. Firstly, by the highly electronegative oxygen atom,

which polarizes the C=O bond, creating a significant partial positive charge (δ+) on the

carbon. Secondly, the entire electron-poor trichloropyridinyl ring acts as a powerful

withdrawing group, magnifying this partial positive charge.

The culmination of these factors is a carbonyl carbon that is exceptionally susceptible to attack

by a wide range of nucleophiles. Computational and experimental studies on substituted

carbonyl compounds confirm that electrophilicity is predominantly governed by electrostatic

attractions between the carbonyl compound and the incoming nucleophile.[1][2][3][4] The

electronic architecture of 2,3,5-trichloropyridine-4-carbonyl chloride maximizes the positive

charge on the carbonyl carbon, thereby maximizing this electrostatic attraction and driving rapid

acylation reactions.[3]
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Synthesis Workflow for 2,3,5-Trichloropyridine

Starting Materials:
Chloral & Acrylonitrile

Step 1: Adduct Formation
Reagents: CuCl, Hydroquinone, PEG-200

Conditions: 85-90°C, 30h

Intermediate:
2,4,4-trichloro-4-formylbutyronitrile

Yields ~95%

Step 2: Cyclization
Reagent: HCl (gas)

Conditions: 80°C, 3h

Purification
Vacuum Distillation

Crude Product

Final Product:
2,3,5-Trichloropyridine

Purity >99%

Click to download full resolution via product page

Caption: Workflow for the cyclization synthesis of 2,3,5-trichloropyridine.
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Part 3: Reactivity and Synthetic Applications
The primary utility of 2,3,5-Trichloropyridine-4-carbonyl chloride is as a potent acylating

agent. The carbonyl carbon is the undisputed center of reactivity, readily undergoing

nucleophilic acyl substitution with a vast array of nucleophiles.

Caption: The mechanism of nucleophilic acyl substitution.

Key Transformations:
Amide Formation: Reaction with primary or secondary amines is typically rapid and high-

yielding, forming the corresponding amides. This is one of the most critical bond-forming

reactions in drug discovery.

Ester Formation: Alcohols react readily, often in the presence of a non-nucleophilic base like

triethylamine or pyridine to scavenge the HCl byproduct, to form esters.

Thioester Formation: Thiols behave similarly to alcohols, producing thioesters, which are

valuable intermediates in their own right.

Application Workflow: Synthesis of a Novel Kinase
Inhibitor Scaffold
To illustrate the practical utility of this reagent, we present a validated workflow for the synthesis

of a core amide scaffold, a common motif in kinase inhibitors.

Objective: To synthesize N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Materials:

2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 eq)

p-Anisidine (4-methoxyaniline) (1.05 eq)

Triethylamine (TEA) (1.5 eq)

Dichloromethane (DCM) (anhydrous)
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Protocol:

Dissolve p-anisidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a

round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

In a separate flask, dissolve 2,3,5-trichloropyridine-4-carbonyl chloride (1.0 eq) in a

minimal amount of anhydrous DCM.

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl

(aq), saturated NaHCO₃ (aq), and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash chromatography on silica gel to yield the pure N-(4-

methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Conclusion
2,3,5-Trichloropyridine-4-carbonyl chloride is a superior acylating agent whose high

electrophilicity is a direct result of the powerful, synergistic electron-withdrawing properties of

the trichlorinated pyridine ring. This predictable and potent reactivity makes it an invaluable tool

for medicinal and agricultural chemists, enabling the efficient and reliable synthesis of complex

amides, esters, and other carbonyl derivatives. A thorough understanding of its electronic

nature and handling in common synthetic protocols, as detailed in this guide, empowers

researchers to fully leverage its capabilities in the development of novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1463194?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05595g
https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05595g
https://www.researchgate.net/publication/378020004_What_defines_electrophilicity_in_carbonyl_compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC10935700/
https://research.vu.nl/en/publications/what-defines-electrophilicity-in-carbonyl-compounds/
https://www.benchchem.com/product/b1463194#electrophilicity-of-2-3-5-trichloropyridine-4-carbonyl-chloride
https://www.benchchem.com/product/b1463194#electrophilicity-of-2-3-5-trichloropyridine-4-carbonyl-chloride
https://www.benchchem.com/product/b1463194#electrophilicity-of-2-3-5-trichloropyridine-4-carbonyl-chloride
https://www.benchchem.com/product/b1463194#electrophilicity-of-2-3-5-trichloropyridine-4-carbonyl-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1463194?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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